Cas no 2091379-38-1 (1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one)

1-(5-Bromo-2-methylphenyl)-2,2-difluoroethan-1-one is a brominated and fluorinated aromatic ketone with potential applications in pharmaceutical and agrochemical synthesis. The presence of both bromine and difluoromethyl groups enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The electron-withdrawing difluoroacetyl moiety can influence the electronic properties of derived compounds, while the bromine substituent offers a handle for selective modifications. Its stable crystalline form ensures ease of handling and storage. This compound is particularly valuable in the development of bioactive molecules, where precise structural tuning is required for optimizing activity and selectivity.
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one structure
2091379-38-1 structure
商品名:1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
CAS番号:2091379-38-1
MF:C9H7BrF2O
メガワット:249.052088975906
CID:6079582
PubChem ID:131281779

1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
    • 1-(5-Bromo-2-methylphenyl)-2,2-difluoroethanone
    • EN300-1949080
    • DRCCXUOLEBYRFB-UHFFFAOYSA-N
    • OCID190091025618
    • 2091379-38-1
    • インチ: 1S/C9H7BrF2O/c1-5-2-3-6(10)4-7(5)8(13)9(11)12/h2-4,9H,1H3
    • InChIKey: DRCCXUOLEBYRFB-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=C(Br)C=CC=1C)(=O)C(F)F

計算された属性

  • せいみつぶんしりょう: 247.96483g/mol
  • どういたいしつりょう: 247.96483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949080-0.25g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
0.25g
$840.0 2023-09-17
Enamine
EN300-1949080-1.0g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
1g
$943.0 2023-05-31
Enamine
EN300-1949080-0.1g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
0.1g
$804.0 2023-09-17
Enamine
EN300-1949080-5.0g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
5g
$2732.0 2023-05-31
Enamine
EN300-1949080-1g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
1g
$914.0 2023-09-17
Enamine
EN300-1949080-5g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
5g
$2650.0 2023-09-17
Enamine
EN300-1949080-0.05g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
0.05g
$768.0 2023-09-17
Enamine
EN300-1949080-2.5g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
2.5g
$1791.0 2023-09-17
Enamine
EN300-1949080-10g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
10g
$3929.0 2023-09-17
Enamine
EN300-1949080-0.5g
1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one
2091379-38-1
0.5g
$877.0 2023-09-17

1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one 関連文献

1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-oneに関する追加情報

Compound CAS No 2091379-38-1: 1-(5-Bromo-2-Methylphenyl)-2,2-Difluoroethan-1-One

The compound with CAS number 2091379-38-1, commonly referred to as 1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a fluorinated ketone moiety. The 5-bromo-2-methylphenyl group imparts aromatic stability and introduces electronic effects that can influence the compound's reactivity and bioavailability. Meanwhile, the 2,2-difluoroethan-1-one fragment contributes to the molecule's lipophilicity and potential for forming hydrogen bonds, making it an intriguing candidate for various applications.

Recent studies have highlighted the potential of 1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one in drug discovery efforts targeting specific biological pathways. For instance, researchers have explored its ability to modulate enzyme activity, particularly in the context of kinase inhibitors and protease inhibitors. The bromine atom in the aromatic ring serves as an electron-withdrawing group, which can enhance the molecule's binding affinity to target proteins. Additionally, the fluorine atoms in the ketone moiety contribute to both steric and electronic effects, further tuning the compound's pharmacokinetic properties.

In terms of synthesis, 1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one is typically prepared via a multi-step process involving nucleophilic aromatic substitution and subsequent fluorination reactions. The use of transition metal catalysts has been shown to significantly improve reaction yields and selectivity in these processes. For example, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing the carbon-fluorine bonds required for this compound's synthesis.

The application of CAS No 2091379-38-1 extends beyond pharmaceuticals into materials science, where it has been investigated as a precursor for advanced polymers and coatings. Its ability to undergo various polymerization reactions under controlled conditions makes it a valuable building block for developing high-performance materials with tailored properties such as thermal stability and mechanical strength.

From an environmental standpoint, understanding the degradation pathways of 1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one is crucial for assessing its ecological impact. Recent research has focused on photodegradation mechanisms under UV light exposure, revealing that the compound undergoes fragmentation reactions that reduce its persistence in aquatic environments.

In conclusion, CAS No 2091379-38-1, or 1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one, represents a versatile molecule with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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